(S)-(-)-2-Acetoxypropionyl chloride (CAS: 36394-75-9) is a highly reactive, stereochemically pure acyl halide that serves as a critical chiral building block and derivatizing agent in advanced organic synthesis. Characterized by a specific optical rotation of [α]20/D −31° (c = 4 in chloroform) and a boiling point of 50 °C at 5 mmHg, this compound integrates an activated acid chloride with an acetate-protected chiral hydroxyl group . In industrial procurement, it is primarily sourced as a high-purity (≥97%) precursor for the synthesis of non-ionic iodinated contrast agents, such as Iopamidol, where strict pharmacopoeia purity standards are required . Additionally, it is utilized as a chiral selector in the fabrication of enantioselective nanofiltration membranes and as a highly efficient chiral derivatizing agent for determining the enantiomeric excess of unprotected amino acids and bicyclic α-hydroxylactones .
Substituting (S)-(-)-2-Acetoxypropionyl chloride with its free acid counterpart, (S)-2-acetoxypropionic acid, or upstream precursors like lactic acid, fundamentally disrupts industrial processability. Direct amidation using the free acid requires expensive coupling agents and is highly susceptible to lactic acid dimerization and polymerization during activation, which drastically reduces overall yields and introduces difficult-to-remove byproducts [1]. Furthermore, attempting to use in-class halide substitutes, such as (S)-2-chloropropionyl chloride, fails because these analogs lack the essential acetoxy group; this omission prevents the downstream hydrolysis required to unmask the critical hydroxyl groups in pharmaceutical targets like Iopamidol [2]. Consequently, for workflows requiring direct, high-yield chiral amidation without coupling-induced oligomerization, procuring the pre-activated, protected acid chloride is mandatory.
In the industrial synthesis of Iopamidol, the amidation of 5-amino-2,4,6-triiodoisophthalyl dichloride requires a highly reactive and stable chiral donor. Utilizing (S)-(-)-2-Acetoxypropionyl chloride directly yields the intermediate at 88% to 93% with an HPLC purity exceeding 99.8% [1]. In contrast, attempting to acetylate and couple lactic acid directly results in significant yield reductions due to the formation of acetylated dimers, making the baseline free-acid approach industrially unviable [2].
| Evidence Dimension | Synthesis yield and API purity |
| Target Compound Data | 88-93% yield; >99.8% HPLC purity |
| Comparator Or Baseline | Direct lactic acid/free acid coupling (Significant yield loss due to dimerization) |
| Quantified Difference | Near-quantitative conversion vs. unviable oligomerization |
| Conditions | Reaction with 5-amino-2,4,6-triiodoisophthalyl dichloride in DMA at 0-5 °C |
Procuring the activated acid chloride eliminates the need for coupling agents and prevents precursor dimerization, ensuring pharmacopoeia-grade purity and high yields in API manufacturing.
When modifying polysulfone ultrafiltration membranes to achieve chiral resolution, the inclusion of (S)-(-)-2-Acetoxypropionyl chloride as a chiral selector during interfacial polymerization acts as a critical differentiator. Adding exactly 0.03% of the compound into the polymerizing solution (with trimesoyl chloride and metaphenylenediamine) induces a chiral environment that achieves >92% enantiomeric excess (ee) for D-enantiomers of amino acids like arginine and alanine [1]. Standard unmodified polysulfone membranes provide 0% ee, and exceeding the 0.03% concentration threshold reduces the resolution capacity.
| Evidence Dimension | Enantiomeric excess (ee) of permeate |
| Target Compound Data | >92% ee for D-amino acids (at 0.03% loading) |
| Comparator Or Baseline | Unmodified polysulfone membrane (0% ee) |
| Quantified Difference | >92% absolute increase in enantiomeric separation |
| Conditions | Interfacial polymerization on polysulfone support; racemic amino acid feed |
Demonstrates that trace quantities of this specific chiral chloride can transform a standard industrial filtration membrane into a highly enantioselective barrier.
(S)-(-)-2-Acetoxypropionyl chloride is heavily utilized to prepare chiral phosphonates and resolve bicyclic α-hydroxylactones for enantiomeric excess assays . While Mosher's acid chloride (MTPA-Cl) is a common baseline for NMR-based chiral derivatization, it is highly sterically hindered and substantially more expensive. (S)-(-)-2-Acetoxypropionyl chloride offers a less bulky, highly reactive alternative with a reliable optical activity ([α]20/D −31°), making it highly suitable for GC/HPLC ee determination of unprotected amino acids where bulkier agents may suffer from sluggish kinetics or incomplete conversion.
| Evidence Dimension | Derivatization suitability |
| Target Compound Data | Rapid reaction with unprotected amino acids; [α]20/D −31° |
| Comparator Or Baseline | Mosher's acid chloride (MTPA-Cl) (High steric hindrance) |
| Quantified Difference | Reduced steric bulk allowing efficient derivatization of hindered substrates |
| Conditions | Derivatization of unprotected amino acids for GC/HPLC analysis |
Provides analytical chemists with a cost-effective, kinetically favorable alternative to Mosher's acid chloride for routine chromatographic ee determination.
This compound is the definitive choice for the amidation of 5-amino-2,4,6-triiodoisophthalyl dichloride. Because it bypasses the need for coupling agents and avoids the dimerization inherent to lactic acid precursors, it ensures the >99.8% HPLC purity and high yields required for pharmacopoeia-compliant Iopamidol manufacturing[1].
It is highly recommended as a chiral selector in interfacial polymerization workflows. Doping the organic phase (e.g., trimesoyl chloride) with just 0.03% of this compound during membrane casting on polysulfone supports successfully imparts a chiral environment capable of >92% enantiomeric excess resolution for racemic amino acid mixtures [2].
Where bulky reagents like Mosher's acid chloride fail or are economically prohibitive for large-scale screening, this compound serves as an ideal chiral derivatizing agent. It rapidly reacts with unprotected amino acids and bicyclic α-hydroxylactones to form diastereomers that are easily resolved via standard GC or HPLC .
Corrosive;Irritant